molecular formula C24H30O5 B1666799 Beraprost CAS No. 88430-50-6

Beraprost

Cat. No.: B1666799
CAS No.: 88430-50-6
M. Wt: 398.5 g/mol
InChI Key: CTPOHARTNNSRSR-APJZLKAGSA-N
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Description

Beraprost is an organic heterotricyclic compound that is (3aS,8bS)-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan in which the hydrogens at positions 1R, 2R and 5 are replaced by (3S)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl, hydroxy and 3-carboxypropyl groups, respectively. It is a prostaglandin receptor agonist which is approved to treat pulmonary arterial hypertension in Asia. It has a role as a vasodilator agent, a platelet aggregation inhibitor, an antihypertensive agent, a prostaglandin receptor agonist and an anti-inflammatory agent. It is a monocarboxylic acid, an organic heterotricyclic compound, a secondary alcohol, a secondary allylic alcohol and an enyne. It is a conjugate acid of a this compound(1-).
This compound is a synthetic analogue of prostacyclin, under clinical trials for the treatment of pulmonary hypertension. It is also being studied for use in avoiding reperfusion injury.

Mechanism of Action

Beraprost, also known as 4-(2-Hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-yn-1-yl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoic acid, is a synthetic analogue of prostacyclin . It has been studied for the treatment of pulmonary hypertension and for use in avoiding reperfusion injury .

Target of Action

This compound primarily targets prostacyclin membrane receptors . These receptors play a crucial role in the regulation of vascular tone and platelet aggregation .

Mode of Action

This compound acts by binding to prostacyclin membrane receptors, ultimately inhibiting the release of Ca 2+ from intracellular storage sites . This reduction in the influx of Ca 2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation .

Biochemical Pathways

The binding of this compound to prostacyclin receptors leads to a decrease in intracellular calcium levels, which in turn causes vasodilation and inhibition of platelet aggregation . These effects are likely to involve relaxation of vascular smooth cells, inhibition of platelet aggregation, dispersion of existing platelet aggregates, inhibition of chemotaxis and cell proliferation, and cytoprotective effects .

Pharmacokinetics

This compound is administered orally and has a bioavailability of 50–70% . The elimination half-life of this compound is approximately 35–40 minutes . The metabolism of this compound is currently unknown .

Result of Action

This compound has vasodilatory , antiplatelet , and cytoprotective effects . It is generally well tolerated and is an effective agent in the treatment of patients with Buerger’s disease and arteriosclerosis obliterans . In patients with intermittent claudication, significant benefits of this compound compared with placebo were reported in a randomized clinical trial .

Properties

Beraprost acts by binding to prostacyclin membrane receptors ultimately inhibiting the release of Ca2+ from intracellular storage sites. This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation.

CAS No.

88430-50-6

Molecular Formula

C24H30O5

Molecular Weight

398.5 g/mol

IUPAC Name

4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid

InChI

InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15?,17-,19+,20+,21-,23-/m0/s1

InChI Key

CTPOHARTNNSRSR-APJZLKAGSA-N

Isomeric SMILES

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

88475-69-8 (hydrochloride salt)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(1,2,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyloct-6-yne-1-enyl)-5-cyclopenta(b)benzofuranyl)butyrate
beraprost
beraprost sodium
TRK 100
TRK-100

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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